molecular formula C12H11F7N2O4 B13115860 2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate)

2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate)

Cat. No.: B13115860
M. Wt: 380.22 g/mol
InChI Key: XEGTWNKTUBYEQJ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a fluoropyridine moiety, and two trifluoroacetate groups. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) typically involves the reaction of 2-(Azetidin-3-yl)-5-fluoropyridine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and may require the application of heat or the use of a catalyst to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The azetidine ring and fluoropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The trifluoroacetate groups may enhance the compound’s stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the azetidine ring makes it particularly interesting for medicinal chemistry applications, as these features can influence the compound’s pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C12H11F7N2O4

Molecular Weight

380.22 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-fluoropyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H9FN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7)

InChI Key

XEGTWNKTUBYEQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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